(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene
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Overview
Description
(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene is a complex organic compound that features deuterium labeling, which is often used in scientific research to study metabolic pathways and reaction mechanisms. This compound contains multiple functional groups, including phenyl, hydroxy, and chloroethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated benzene derivatives and chloroethoxy compounds.
Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions like Friedel-Crafts alkylation and etherification.
Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired product.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Reactions: The synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and efficiency.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction rates and improve safety.
Automated Purification: Advanced purification techniques, such as automated flash chromatography, are used to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The chloroethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Nucleophiles: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene: The non-deuterated version of the compound.
(3,3,4,4,4-d5)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene: A similar compound with different isotopic labeling.
1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene: A compound with a similar structure but lacking deuterium labeling.
Uniqueness
The uniqueness of (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that cannot be obtained with non-labeled compounds.
Properties
Molecular Formula |
C24H23ClO2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23-/i1D3,2D2 |
InChI Key |
QDLAEGCSWYNGSD-WLOZXQDESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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